6'-Hydroxyjusticidin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(6-hydroxy-1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-15-4-10-11(5-16(15)26-2)21(27-3)13-8-28-22(24)20(13)19(10)12-6-17-18(7-14(12)23)30-9-29-17/h4-7,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZQTUMRRMHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163217 | |
| Record name | 6'-Hydroxyjusticidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145971-08-0 | |
| Record name | 6'-Hydroxyjusticidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145971080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Hydroxyjusticidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-HYDROXYJUSTICIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L279513IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence, Isolation, and Structural Characterization
Chemodiversity of Lignans (B1203133) within Justicia Species
The genus Justicia, belonging to the Acanthaceae family, is a rich and diverse source of lignans. ijrap.net Phytochemical investigations have revealed that arylnaphthalide and diarylbutane lignans, along with their glycosides, are primary bioactive compounds in these plants. ijrap.netscispace.com The presence of this wide array of related structures highlights the significant chemodiversity within the genus.
Justicia procumbens is particularly notable for its production of numerous lignans. Studies have led to the isolation and identification of dozens of these compounds, including 6'-Hydroxyjusticidin A, 6'-Hydroxyjusticidin B, and 6'-Hydroxyjusticidin C. researchgate.net Other prominent lignans from this species include Justicidin A, Justicidin B, Neojusticin A, Chinensinaphthol methyl ester, Isodiphyllin, and Taiwanin C. researchgate.netekb.eg Further research has expanded this list to include various glycosides such as Procumbenoside E, Diphyllin-1-O-β-D-apiofuranoside, and Diphyllin (B1215706) acetyl apioside. semanticscholar.org
The diversity is not limited to a single species. From Justicia neesii, researchers have isolated unique lignans like Justicidin G (an arylnaphthalide) and Tiruneesiin (a benzofuranoid neolignan), the latter being the first of its kind from the Justicia genus. niscpr.res.in The chemodiversity of lignans across different Justicia species underscores the chemotaxonomic importance of this compound class within the genus. niscpr.res.in
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for 6'-Hydroxyjusticidin A
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachub.edudeanfrancispress.com For this compound, the synthetic strategy begins by identifying key bonds that can be disconnected to reveal simpler precursors. chemistry.coach The core structure is an arylnaphthalene lignan (B3055560) lactone. tandfonline.comtandfonline.com The retrosynthetic approach for this compound identified the arylnaphthalene backbone and the lactone ring as key structural features to be formed. The primary disconnections are made at the bonds forming the naphthalene (B1677914) ring and the lactone ring. This leads to precursors that can be assembled through strategic reactions. The synthesis was designed to start from readily available compounds, sesamol (B190485) and veratraldehyde. tandfonline.comtandfonline.com
The development of the synthetic route involves a series of reactions to construct the target molecule from the chosen starting materials. Key reactions in the synthesis of this compound include a Diels-Alder cycloaddition and a selective reduction. tandfonline.comnih.govresearchgate.net
The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. libretexts.orgnumberanalytics.com It is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org In the synthesis of this compound, a Diels-Alder reaction is a crucial step for constructing the highly substituted naphthalene core. tandfonline.comtandfonline.comresearchgate.net This reaction involves an alcohol intermediate and diethyl acetylenedicarboxylate (B1228247) to form the naphthalene structure. tandfonline.com
Selective reduction is essential for converting specific functional groups while leaving others unaffected. sigmaaldrich.commdpi.com Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for the chemoselective reduction of aldehydes and ketones. beilstein-journals.org In the synthesis of this compound, a key step is the selective reduction of a diester intermediate using NaBH₄. tandfonline.comtandfonline.comresearchgate.net This reduction leads to the formation of a five-membered ring inner ester, which is a precursor to the final lactone structure. tandfonline.comtandfonline.com
Table 1: Optimization of the Reduction of Diester 9
| Solvent | Conditions | Yield |
|---|---|---|
| Methanol, Ethanol (B145695), Isopropanol | Varied temperature and NaBH₄ amount | < 65% |
This table is generated based on the textual data provided in the synthesis report. tandfonline.comtandfonline.com
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of organic synthesis, as it dictates the molecule's biological activity. unipv.itnumberanalytics.comrijournals.com Strategies to achieve this include using chiral auxiliaries, chiral catalysts, or stereoselective reactions. numberanalytics.comrijournals.com While the provided synthesis of this compound focuses on the construction of the achiral arylnaphthalene core, the principles of stereochemical control are fundamental in the synthesis of many natural products, including other lignans (B1203133) and related compounds where specific stereoisomers are required for biological function. rsc.orgnih.gov For this compound itself, as an achiral molecule, the primary synthetic challenge lies in regioselectivity and functional group transformations rather than stereocontrol.
Detailed Synthetic Route Development
Multistep Reaction Optimization and Yield Enhancement
Biosynthetic Investigations of Lignans
Lignans are a diverse class of phenolic compounds found in a wide variety of plants. uni-muenchen.denih.gov Their biosynthesis has been a subject of extensive research to understand the complex enzymatic processes that lead to their formation. These investigations are crucial for developing methods for their sustainable production, including for complex lignans like this compound.
Enzymatic Pathways in Lignan Biosynthesis
The biosynthesis of lignans originates from the phenylpropanoid pathway, a central metabolic route in plants that produces a variety of secondary metabolites. nih.govmdpi.com The journey from the primary metabolite, the amino acid phenylalanine, to the core lignan structures involves a series of enzymatic steps.
The process begins with the conversion of phenylalanine to cinnamic acid, which is then sequentially hydroxylated, methylated, and reduced to form monolignols, primarily coniferyl alcohol. nih.govnih.gov The key step that defines the entry into the lignan pathway is the dimerization of two monolignol units. This reaction is controlled by dirigent proteins (DIRs), which guide the stereospecific and regioselective coupling of monolignol radicals to form the first true lignan, pinoresinol (B1678388). nsf.govarkat-usa.orgmdpi.com
From pinoresinol, the pathway branches out to create a vast diversity of lignan scaffolds through the action of various enzymes. A common route involves the sequential reduction of pinoresinol by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356). nsf.govarkat-usa.org Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791). nsf.govarkat-usa.org These intermediates—pinoresinol (a furofuran lignan), lariciresinol (a furan (B31954) lignan), secoisolariciresinol (a dibenzylbutane lignan), and matairesinol (a dibenzylbutyrolactone lignan)—serve as precursors for more complex lignans, including the arylnaphthalene-type scaffold of this compound. nsf.gov Further tailoring reactions, such as hydroxylations, methylations, and cyclizations, catalyzed by enzymes like cytochrome P450 monooxygenases, lead to the final complex structures. oup.com
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of Phenylalanine to Cinnamic acid, the first step in the phenylpropanoid pathway. | nih.gov |
| Cinnamate 4-hydroxylase | C4H | Oxidizes Cinnamic acid to p-Coumaric acid. | nih.gov |
| Dirigent Protein | DIR | Mediates the stereo- and regio-selective coupling of two coniferyl alcohol radicals to form Pinoresinol. | nsf.govmdpi.com |
| Pinoresinol-lariciresinol reductase | PLR | Catalyzes the sequential reduction of Pinoresinol to Lariciresinol and then to Secoisolariciresinol. | nsf.govfrontiersin.org |
| Secoisolariciresinol dehydrogenase | SDH | Oxidizes Secoisolariciresinol to form Matairesinol. | nsf.govarkat-usa.org |
| Cytochrome P450 monooxygenases | CYPs | Involved in various "tailoring" reactions such as hydroxylations and methylenedioxy bridge formation (e.g., CYP81Q1 for sesamin). | oup.com |
Precursor Incorporation Studies
A classic method to elucidate biosynthetic pathways is through precursor incorporation studies, where isotopically labeled compounds are "fed" to a biological system, such as plant tissues, to trace their conversion into downstream metabolites. uni-muenchen.de These experiments have provided definitive evidence for the involvement of the phenylpropanoid pathway in lignan formation.
In studies on Forsythia species, various radioactively labeled precursors have been administered to plant shoots. uni-muenchen.de The results demonstrated that compounds like [³H/¹⁴C]-glucoferulic acid, -glucoferulic aldehyde, and -coniferin were successfully incorporated into the lignans arctiin (B1665604) and phillyrin. uni-muenchen.de Crucially, the isotopic ratios were maintained, indicating that the entire C6-C3 phenylpropane skeleton was incorporated directly without degradation, confirming a direct dimerization process. uni-muenchen.de In contrast, a methylated precursor, 3,4-dimethoxycinnamic acid, was not incorporated, suggesting that methylation occurs after the core lignan skeleton is formed. uni-muenchen.de
Similarly, biosynthetic studies in Virola surinamensis used [U-¹⁴C]phenylalanine as a precursor. scielo.br Its incorporation into the neolignan verrucosin (B10858016) was observed, further supporting phenylalanine as the primary building block for this class of compounds. scielo.br However, attempts to feed [9-³H₂]-coniferyl alcohol did not result in detectable incorporation into the final products, which was hypothesized to be due to its rapid diversion and polymerization into lignin (B12514952) within the plant tissue. scielo.br
| Plant Species | Labeled Precursor | Resulting Lignan(s) | Key Finding | Reference |
|---|---|---|---|---|
| Forsythia spp. | [³H/¹⁴C]-Coniferin | Arctiin, Phillyrin | Demonstrates direct incorporation of the phenylpropane unit without skeletal degradation. | uni-muenchen.de |
| Forsythia spp. | [³H]-3,4-Dimethoxycinnamic acid | None | Indicates that methylation is likely a later step in the pathway. | uni-muenchen.de |
| Virola surinamensis | [U-¹⁴C]Phenylalanine | Verrucosin | Confirms phenylalanine as the primary precursor for neolignans in this species. | scielo.br |
Genetic and Molecular Biology of Lignan Production in Plants
Advances in molecular biology have allowed for the identification and characterization of the genes that encode the enzymes of the lignan biosynthetic pathway. frontiersin.org This genetic understanding is fundamental to efforts aimed at metabolically engineering plants or microorganisms for enhanced production of valuable lignans. frontiersin.orgbioengineer.org
Key structural genes, such as those for pinoresinol-lariciresinol reductase (PLR) and dirigent proteins (DIR), have been isolated from various lignan-producing plants, including Forsythia and Linum (flax). frontiersin.orgnih.gov The expression of these genes is often tissue-specific and developmentally regulated, correlating with the sites of lignan accumulation, such as the seed coat in flax. mdpi.com
Genetic engineering has been used to manipulate lignan pathways. For example, in Forsythia cell cultures, down-regulating the PLR gene using RNA interference (RNAi) led to a significant accumulation of the precursor pinoresinol and a complete loss of the downstream product, matairesinol. nih.gov This demonstrates a powerful strategy to redirect metabolic flux towards a desired compound. nih.gov Furthermore, introducing a gene from another species, such as the sesame (Sesamum indicum) gene CYP81Q1 (which converts pinoresinol to sesamin), into these engineered Forsythia cells resulted in the novel production of sesamin (B1680957), showcasing the potential for heterologous production of specific lignans. frontiersin.orgnih.gov
The regulation of lignan biosynthesis is complex, involving transcription factors that control the expression of pathway genes. mdpi.com More recently, research has begun to uncover the role of non-coding RNAs, such as microRNAs (miRNAs), in regulating the biosynthesis of phenylpropanoids, including lignans. mdpi.com These miRNAs can target the messenger RNAs (mRNAs) of key biosynthetic enzymes or transcription factors, adding another layer of control to the metabolic network. mdpi.com
Design and Synthesis of this compound Analogues and Derivatives
While nature provides the blueprint for this compound, chemical synthesis and derivatization are essential for producing analogues with potentially improved properties. These efforts are driven by the need to explore structure-activity relationships (SAR) and to overcome limitations of the natural product.
Strategies for Structural Modification and Functionalization
The modification of complex natural products like this compound follows several established medicinal chemistry strategies. mdpi.com These approaches aim to create new molecules that retain the core pharmacophore responsible for biological activity while improving other characteristics.
Common strategies include:
Simplifying Complexity: This involves creating analogues with a less complex structural core that is easier to synthesize. mdpi.com For arylnaphthalene lignans, this could mean simplifying the substitution pattern on the aromatic rings or modifying the lactone ring.
Scaffold Hopping: This strategy replaces the central molecular scaffold (the arylnaphthalene core) with a different, often more synthetically accessible, chemical framework that maintains a similar three-dimensional arrangement of key functional groups. nih.gov
Bioisosteric Replacement: This involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. For example, a hydroxyl group could be replaced with an amine or a thiol, or a methylenedioxy group could be opened to a dimethoxy pattern. nih.gov
Hybridization: This approach combines structural features from different pharmacologically active molecules into a single new hybrid compound. nih.gov
These strategies are often guided by computational modeling and structure-based drug design to predict how modifications will affect the interaction of the molecule with its biological target. nih.gov
Challenges in Derivatization at Specific Positions (e.g., 6'-OH)
While the structural modification of this compound offers therapeutic promise, derivatization at certain positions presents significant chemical challenges. The 6'-hydroxyl group (6'-OH) on the pendant phenyl ring is a prime example.
Attempts to synthesize derivatives by adding substituents to the 6'-OH of related justicidin compounds have revealed inherent difficulties. researchgate.net The primary challenge is steric hindrance. The proximity of the 6'-position to the rigid naphthalene core creates a crowded environment. This crowding can lead to hindered rotation (atropisomerism) around the single bond connecting the aryl ring to the naphthalene system. researchgate.net This restricted movement not only makes chemical reactions at the 6'-OH position difficult to achieve but can also lead to poor chemical stability in the resulting derivatives. researchgate.net Consequently, despite the potential for the 6'-OH group to serve as a handle for introducing new functionalities, these steric and stability issues have limited the successful synthesis of such analogues, pushing researchers to explore modifications at other, more accessible positions, such as the 5'-OH group. researchgate.net
Biological Activities and Mechanistic Investigations in Preclinical Models
Exploration of Molecular Mechanisms of Action
Research into the molecular mechanisms of 6'-Hydroxyjusticidin A has revealed its ability to induce programmed cell death, or apoptosis, through specific cellular pathways. nih.gov
The process of apoptosis is a regulated cellular suicide mechanism essential for removing damaged cells and preventing uncontrolled cell growth, a hallmark of cancer. genome.govaging-us.com When this process is disrupted, it can lead to tumor development and resistance to therapies. aging-us.com
In human bladder cancer EJ cells, this compound was found to induce apoptosis by increasing the levels of reactive oxygen species (ROS) and reducing the activity of superoxide (B77818) dismutase (SOD). nih.gov This compound triggers both the intrinsic and extrinsic apoptosis pathways, as evidenced by the activation of caspase-8 and caspase-9, which subsequently activate the executioner caspase-3. nih.gov The inhibition of these caspases rendered this compound ineffective, confirming that its apoptotic effect is caspase-dependent. nih.gov
Furthermore, this compound was shown to disrupt the mitochondrial membrane potential and upregulate the expression of Bax and p53 proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov The induction of cell cycle arrest is another common mechanism by which anti-cancer agents inhibit tumor growth. wikipedia.orgnih.govopentextbc.ca While not explicitly detailed for this compound in the provided results, the upregulation of p53 suggests a potential role in cell cycle control. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
While direct studies on this compound are specific, the broader class of arylnaphthalene lignans (B1203133), to which it belongs, has demonstrated cytotoxic effects in various cancer cell lines. plos.orgnih.govacs.org This cytotoxicity is often linked to the induction of apoptosis, or programmed cell death, a critical process for removing damaged or cancerous cells. nih.govfluorofinder.com
In a study on human leukemia K562 cells, this compound (HJA) was shown to significantly inhibit cell growth and induce apoptosis in a dose-dependent manner. plos.orgplos.org The 50% inhibition concentration (IC50) for HJA after 48 hours of treatment was determined to be 43.9 μM. plos.org The induction of apoptosis was confirmed by flow cytometry and was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. plos.org This suggests that this compound may trigger the intrinsic and/or extrinsic apoptotic pathways. plos.org
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. fluorofinder.com Some arylnaphthalene lignans have been found to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. nih.gov For instance, related lignans isolated from Justicia patentiflora were observed to arrest the cell cycle in the G0/G1 phase in several cancer cell lines. nih.gov While specific data on this compound's effect on cell cycle modulation is part of a broader study, the apoptotic activity suggests an influence on cell cycle progression. plos.org
Investigation of Protein-Protein Interactions (e.g., MDM2 protein binding)
A significant area of investigation for this compound has been its interaction with the murine double minute 2 (MDM2) protein. research-nexus.netnih.gov MDM2 is a key negative regulator of the p53 tumor suppressor protein. nih.govexcli.de In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. excli.de Therefore, inhibiting the MDM2-p53 interaction is a promising strategy for cancer therapy. nih.gov
Molecular docking and dynamics studies have been conducted to evaluate the binding potential of various lignans, including this compound, to the MDM2 protein. research-nexus.netnih.gov In one such study, this compound demonstrated a strong binding affinity to the active site of MDM2, with a binding affinity of -7.438 kcal/mol. research-nexus.netnih.gov This was stronger than the binding affinity of the reference inhibitor Nutlin-3a (-6.830 kcal/mol). nih.gov These computational findings suggest that this compound has the potential to disrupt the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions. research-nexus.netnih.govexcli.de Molecular dynamics simulations further confirmed the stability of the binding between this compound and MDM2. nih.gov
Modulation of Intracellular Signaling Pathways
The biological activities of lignans are often mediated through the modulation of various intracellular signaling pathways. mdpi.comnih.govmdpi.com Studies on related lignans suggest that they can influence cytosolic calcium levels and mitochondrial membrane potential, both of which are critical for cellular function and apoptosis. mdpi.com
For instance, the lignan (B3055560) matairesinol (B191791) has been shown to trigger apoptosis in pancreatic cancer cells by causing mitochondrial impairment, which includes the depolarization of the mitochondrial membrane and disruption of calcium homeostasis. mdpi.com A decrease in mitochondrial membrane potential is a key event in the early stages of apoptosis. mdpi.com The lignan sesamin (B1680957) has also been reported to induce apoptosis in lung cancer cells by reducing the mitochondrial membrane potential through the generation of reactive oxygen species. kjpp.net While direct evidence for this compound is still emerging, the observed induction of apoptosis strongly implies an impact on mitochondrial-related signaling pathways. plos.org The activation of caspase-3, as seen with this compound treatment, is often a downstream event following the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. plos.orgnih.gov
Other Investigated Bioactivities Associated with this compound and Related Lignans
Beyond its anti-tumor potential, this compound and its chemical relatives have been explored for other bioactivities.
Phosphodiesterase Inhibition
Arylnaphthalene lignans have been identified as a novel class of phosphodiesterase (PDE) inhibitors. nih.govacs.org Specifically, they have shown inhibitory activity against PDE4 and PDE5. nih.govacs.org While some lignans are selective PDE4 inhibitors, chemical modifications can alter their selectivity towards PDE5. acs.org For example, a synthetic 1-arylnaphthalene lignan derivative demonstrated potent and specific inhibition of PDE5 with an IC50 value of 6.2 nM. nih.govacs.org This area of research suggests that the 1-arylnaphthalene lignan scaffold, which is the core structure of this compound, is a promising starting point for the development of selective PDE inhibitors. acs.orgresearchgate.net
Leukotriene Biosynthesis Inhibition
Leukotrienes are inflammatory mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) enzyme. nih.govbiosciencepharma.com Inhibiting leukotriene biosynthesis is a therapeutic strategy for inflammatory diseases. researchgate.netfrontiersin.org Naphthalenic lignan lactones have been investigated as potent 5-LOX inhibitors. ebi.ac.uk Some synthetic lignan derivatives have shown very potent inhibition of LTB4 formation in human polymorphonuclear leukocytes, with IC50 values as low as 1.5 nM. ebi.ac.uk These compounds act as selective, nonredox 5-LOX inhibitors. ebi.ac.uk Lignans from sesame, such as sesamol (B190485) and sesamin, have also been shown to lower the expression of enzymes involved in leukotriene synthesis, like 5-LOX and cPLA2. nih.gov
Antifungal Activity
Lignans isolated from Justicia species have demonstrated antifungal properties. scielo.brtandfonline.comnih.gov For example, extracts from Justicia xylosteoides containing the lignans hinokinin, savinin, and isohibalactone showed inhibitory effects against the fungus Fusarium graminearum. tandfonline.comnih.gov Other studies have highlighted the broad-spectrum antifungal activity of various natural compounds, including those with structures related to lignans. nih.govmdpi.comfrontiersin.org While direct and extensive antifungal testing of this compound is not widely reported, the activity of related compounds within the same plant genus suggests a potential for this bioactivity. scielo.brtandfonline.comnih.gov
Data Tables
Table 1: Cytotoxicity of this compound and Related Lignans
| Compound | Cell Line | IC50 Value | Reference |
| This compound (HJA) | K562 (human leukemia) | 43.9 μM | plos.org |
| 6'-Hydroxyjusticidin B (HJB) | K562 (human leukemia) | 20 μM | plos.org |
| Justicidin B (JB) | K562 (human leukemia) | 45.4 μM | plos.org |
| Chinensinaphthol methyl ether (CME) | K562 (human leukemia) | 106.2 μM | plos.org |
| Phyllanthusmin D | HT-29 (human colon cancer) | 170 nM | nih.gov |
| 7-O-[(2,3,4-tri-O-acetyl)-α-L-arabinopyranosyl)]diphyllin | HT-29 (human colon cancer) | 110 nM | nih.gov |
Table 2: MDM2 Binding Affinities of Selected Lignans
| Compound | Binding Affinity (kcal/mol) | Reference |
| This compound | -7.438 | research-nexus.netnih.gov |
| Justin A | -7.526 | research-nexus.net |
| 6'-Hydroxyjusticidin B | -7.240 | research-nexus.net |
| Nutlin-3a (Reference Inhibitor) | -6.830 | nih.gov |
Antiviral Properties (e.g., anti-HIV, against Vesicular Stomatitis Virus)
Lignans isolated from the Justicia genus have demonstrated a variety of biological activities, including antiviral properties. nih.gov Specifically, research into the antiviral capabilities of this compound has been noted. One study highlighted its potential as an antiviral agent, particularly in the context of emerging viral threats. nih.gov For instance, the closely related compound 6'-Hydroxyjusticidin B has been investigated for its efficacy against SARS-CoV-2. nih.gov However, specific preclinical data detailing the activity of this compound against the Human Immunodeficiency Virus (HIV) or Vesicular Stomatitis Virus (VSV) are not extensively available in the current body of scientific literature. Further research is required to elucidate its specific mechanisms of action and spectrum of activity against these and other viruses.
Anti-inflammatory Effects
The plant from which this compound is derived, Justicia procumbens, has a history of use in traditional medicine for treating conditions associated with inflammation. nih.gov Scientific investigations into the constituents of this plant have sought to validate these traditional uses. A related arylnaphthalide lignan, 6'-hydroxyjusticidin B, has been noted for its excellent anti-inflammatory properties. pcronline.com Despite the traditional use of the source plant, specific preclinical studies detailing the anti-inflammatory mechanisms of this compound itself are limited in the available scientific literature.
Anti-platelet Aggregation Mechanisms (e.g., integrin αIIbβ3 protein modulation for justicidin B)
Research into the anti-platelet aggregation effects of lignans from Rostellularia procumbens (a synonym for Justicia procumbens) has identified promising candidates for antithrombotic therapy. A notable example is the compound justicidin B, which has been shown to inhibit platelet aggregation by targeting the integrin αIIbβ3 protein. mdpi.comnih.gov This integrin is a key receptor in the final common pathway of platelet aggregation. mdpi.comnih.gov While the mechanism for justicidin B has been a subject of study, specific investigations into the anti-platelet aggregation mechanisms of this compound, including its potential interaction with integrin αIIbβ3, are not detailed in the currently available research.
Antithrombotic Potential
While antiplatelet agents play a crucial role in the prevention of arterial thrombosis, direct evidence and preclinical studies on the specific antithrombotic potential of this compound are not found in the reviewed scientific literature. wikipedia.org The antithrombotic activity of a compound is a complex process that involves not only the inhibition of platelet aggregation but also effects on the coagulation cascade. hematology.org Further studies are necessary to determine if this compound possesses any antithrombotic properties.
Hypolipidemic Activity
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for cardiovascular diseases. sc.eduamegroups.org Phytochemicals are a source of interest for their potential hypolipidemic effects. sc.eduirsicaixa.es However, based on the available scientific literature, there have been no specific preclinical studies investigating the hypolipidemic activity of this compound. Its effects on lipid metabolism and serum lipid profiles remain an uninvestigated area of its pharmacological profile.
Antibacterial Activity
Various plant-derived compounds, including flavonoids and other phytochemicals, have been investigated for their antibacterial properties against a range of pathogenic bacteria. nih.govbhekisisa.orgjeeng.net The mechanisms of such compounds can include the inhibition of bacterial enzymes, disruption of the cell membrane, or interference with energy metabolism. nih.gov Despite the broad interest in natural antimicrobial agents, there is a lack of specific scientific studies on the antibacterial activity of this compound. Data on its minimum inhibitory concentration (MIC) against various bacterial strains or its mechanism of antibacterial action has not been reported.
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Pharmacophoric Features Critical for Biological Activity
The biological activity of arylnaphthalene lignans (B1203133) like 6'-Hydroxyjusticidin A is intrinsically linked to specific structural motifs, known as pharmacophores, which are the essential three-dimensional arrangement of chemical groups responsible for their interaction with biological targets. nih.gov Studies on this class of compounds have identified several key features that are critical for their antiproliferative effects.
The core structure of arylnaphthalene lignans is a relatively rigid tetracyclic skeleton, which serves as the fundamental scaffold for activity. researchgate.net A pivotal component of this scaffold is the C-ring lactone. Research on related arylnaphthalene lignan (B3055560) lactones has demonstrated the critical nature of this moiety. nih.gov Chemical modifications that result in the opening of the lactone ring or the removal of its carbonyl group lead to a significant decrease in cytotoxic potency, indicating that the intact lactone is a non-negotiable feature of the pharmacophore. nih.gov
Furthermore, the substitution patterns on the aromatic rings play a crucial role. For this compound and its analogues, specific hydroxyl groups are key determinants of activity. plos.orgnih.gov The presence of a hydroxyl group at the C-6′ position, as seen in this compound, is associated with significant antiproliferative activity. plos.orgnih.gov In some related diphyllin (B1215706) glycosides, the addition of a glycosidic sugar moiety has also been shown to be important for mediating their anticancer effects, suggesting that this position is a key site for interaction or modification. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity through mathematical models. nih.govtandfonline.com These models help in predicting the activity of new, unsynthesized compounds and guide the design of more potent analogues. tandfonline.com
While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodology has been applied to closely related arylnaphthalene lignans. For example, QSAR models have been developed for Justicidin B, which shares the same core skeleton but differs in its substitution pattern. nih.govdntb.gov.ua These analyses typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods like multiple linear regression to build a predictive model. nih.gov
For a compound like this compound, a QSAR study would aim to quantify the impact of substituents, such as the hydroxyl and methoxy (B1213986) groups, on its anticancer potency. Such a model could confirm and quantify the observed SAR trends, for instance, the positive contribution of the C-6' hydroxyl group and the influence of the methoxy groups on the naphthalene (B1677914) core. plos.orgnih.gov Although a specific QSAR equation for this compound is not available, the principles of QSAR are fundamental to rationally designing derivatives based on its scaffold.
Impact of Specific Substituents and Stereochemistry on Potency and Selectivity
The potency and selectivity of this compound are heavily influenced by its specific pattern of substituents and its stereochemical properties. Arylnaphthalene lignans are particularly interesting as they possess a relatively rigid and planar tetracyclic core, which generally makes them achiral (lacking stereoisomers). researchgate.net This removes the complexity of stereoisomerism that affects many other classes of natural products, where different enantiomers or diastereomers can have vastly different biological activities. kubikat.org
The primary driver of differential activity among these lignans is the nature and position of substituent groups on the aromatic rings. A study comparing the cytotoxicity of five different arylnaphthalene lignans isolated from Justicia procumbens provides clear insights into these structure-activity relationships. plos.orgnih.gov The compounds evaluated were this compound (HJA), 6'-hydroxy justicidin B (HJB), Justicidin B (JB), Chinensinaphthol methyl ether (CME), and Taiwanin E methyl ether (TEME). plos.orgnih.gov
The results demonstrated that hydroxyl substitutions are critical for potent antiproliferative activity. plos.orgnih.gov Specifically, hydroxyl groups at the C-1 and C-6′ positions were found to significantly enhance anticancer effects. plos.orgnih.gov Conversely, a methoxyl group at the C-1 position was shown to lead to a significant decrease in activity. plos.orgnih.gov The order of antiproliferative strength was determined to be HJB > HJA > JB > CME > TEME, highlighting the positive contribution of the hydroxyl groups on HJB and HJA. plos.orgnih.gov
| Compound | IC₅₀ (μM) in K562 cells |
|---|---|
| 6'-hydroxy justicidin B (HJB) | 20.0 |
| This compound (HJA) | 43.9 |
| Justicidin B (JB) | 45.4 |
| Chinensinaphthol methyl ether (CME) | 106.2 |
| Taiwanin E methyl ether (TEME) | >150 |
Data sourced from: plos.org
Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Docking Simulations for Target Identification and Ligand Binding
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. sciforum.net This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.
A significant in-silico study evaluated 120 lignans, including this compound, for their potential to inhibit the interaction between the p53 tumor suppressor and its negative regulator, MDM2, a key target in cancer therapy. mdpi.comnih.govresearchgate.net The docking analysis identified this compound as a promising candidate, showing a strong binding affinity to the active pocket of MDM2. mdpi.comnih.govresearchgate.net
The simulation revealed that this compound fits into the binding site of MDM2, engaging in a network of stabilizing interactions. These include hydrophobic interactions and hydrogen bonds with various amino acid residues within the protein's active site. mdpi.com The calculated binding affinity for this compound was notably strong, suggesting it could be an effective inhibitor. mdpi.comnih.govresearchgate.net
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | MDM2 | -7.438 | Involves hydrophobic interactions, hydrogen bonds, and water-bridged hydrogen bonds with the active site. |
| Nutlin-3a (Reference) | -6.830 |
Data sourced from: mdpi.comnih.govresearchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comnih.gov This technique is crucial for assessing the stability of a ligand-protein complex and observing how their conformations change in a simulated physiological environment. mdpi.com
Following the promising docking results, a 100-nanosecond MD simulation was performed on the complex of this compound bound to the MDM2 protein. mdpi.comnih.govresearchgate.net The simulation aimed to evaluate the stability and reliability of the binding mode predicted by the docking study. mdpi.com The analysis of the MD trajectory confirmed that this compound forms a stable complex with MDM2 throughout the simulation period. mdpi.comnih.govresearchgate.net This stability indicates that the interactions identified in the docking study are maintained over time, reinforcing the compound's potential as a reliable binder and inhibitor of the MDM2-p53 interaction. mdpi.com
De Novo Drug Design Based on SAR Insights
De novo drug design is a computational strategy for creating novel molecular structures from the ground up, tailored to fit the binding site of a biological target. uzh.chresearchgate.net This approach leverages the structural information of the target and the pharmacophoric features of known active compounds to build new chemical entities with potentially improved properties.
Although specific studies detailing the de novo design of new molecules based on the this compound scaffold are not prominent in the searched literature, the existing SAR and computational data provide a strong foundation for such an endeavor. The key insights gathered—such as the necessity of the intact lactone ring, the benefit of hydroxyl groups at specific positions (like C-6'), and the detailed binding mode within the MDM2 pocket—serve as a blueprint for rational drug design. nih.govplos.orgnih.govmdpi.com
Using this information, computational chemists could design a virtual library of novel compounds. These new designs might explore alternative substituents on the aromatic rings to enhance binding affinity or improve pharmacokinetic properties. For example, replacing methoxy groups with other hydrogen bond donors or acceptors could be explored to form additional interactions with the target protein. The rigid arylnaphthalene core would be retained as the central scaffold, while modifications are systematically introduced and evaluated in silico before any resource-intensive chemical synthesis is undertaken. mdpi.com
Advanced Analytical Methodologies for Research and Discovery
High-Resolution Chromatographic Techniques for Compound Profiling
Compound profiling, or creating a chemical "fingerprint" of a sample, is a critical first step in natural product research. It allows for the identification and preliminary quantification of constituents within a complex matrix, such as a plant extract. High-resolution chromatographic techniques are indispensable for this purpose, offering the ability to separate individual compounds from a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing compounds like lignans (B1203133). openaccessjournals.com It separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. openaccessjournals.com For the analysis of arylnaphthalene lignans, including 6'-Hydroxyjusticidin A, a simple and sensitive HPLC method coupled with a photodiode array (PDA) detector has been established. researchgate.net This setup allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of compounds based on their UV spectra.
To achieve even greater separation efficiency and speed, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly employed. mdpi.com UHPLC systems use columns with smaller particle sizes (typically under 2 micrometers), which results in higher resolution and sensitivity, allowing for more detailed and rapid profiling of complex samples. mdpi.comamericanpharmaceuticalreview.com
For preparative purposes, where the goal is to isolate pure compounds, techniques like High-Speed Counter-Current Chromatography (HSCCC) are utilized. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. An efficient HSCCC strategy was developed for the preparative separation of ten different lignans from Justicia procumbens, the plant source of this compound. nih.gov
| Technique | Stationary Phase/System | Mobile Phase Example | Detection | Application |
| HPLC | C18 Column (e.g., 4.6 x 250mm, 5µm) | Gradient of Methanol and Acetic Acid in water impactfactor.org | Photodiode Array (PDA) | Profiling and quantifying arylnaphthalene lignans researchgate.net |
| UHPLC | Sub-2µm particle columns (e.g., ACQUITY HSS T3) lcms.cz | Gradient of Acetonitrile and Formic Acid in water nih.gov | Mass Spectrometry (MS) | High-resolution, high-throughput separations nih.gov |
| HSCCC | Two-phase solvent system (e.g., petroleum-ethyl acetate-methanol-H₂O) nih.gov | N/A (Liquid-Liquid Partition) | UV, MS | Preparative isolation of pure lignans nih.gov |
Hyphenated Mass Spectrometry for Metabolomics and Target Identification
Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry (MS), provide a wealth of information for both identification and quantification. ijpsjournal.comijnrd.org The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful in the study of natural products. bccampus.ca
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. thermofisher.com It provides a snapshot of the physiological state of an organism. thermofisher.com When a compound like this compound is introduced into a biological system, it can cause shifts in the metabolic pathways. High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, is crucial for metabolomics research due to its high sensitivity and mass accuracy, which aids in the confident identification of metabolites. thermofisher.comnih.gov By comparing the metabolic profiles of untreated and treated cells or organisms using LC-HRMS, researchers can identify which metabolic pathways are affected by the compound, offering clues to its mechanism of action. researchgate.net
Target Identification: Identifying the specific molecular target of a bioactive compound is a fundamental goal in drug discovery. allumiqs.com Mass spectrometry-based proteomics strategies have become essential for this purpose. mdpi.com Several approaches can be employed:
Affinity-Based Methods: These methods use a modified version of the compound (a "bait") to capture its binding partners ("prey") from a cell lysate. The captured proteins are then identified by MS. mdpi.commedchemexpress.com
Thermal Stability Profiling: Techniques like Drug Affinity Responsive Target Stability (DARTS) are based on the principle that a protein becomes more stable and resistant to degradation when bound to a ligand. medchemexpress.com Changes in protein stability across the proteome after treatment with a compound can be measured by MS to identify direct targets. mtoz-biolabs.com
Expression Proteomics: This indirect method involves treating cells with the compound and then using quantitative proteomics to analyze changes in the expression levels of all measurable proteins. Significant changes can point to the pathways and potentially the targets affected by the compound. researchgate.net
These hyphenated MS techniques provide a systems-level view of a compound's biological effects, facilitating the generation of hypotheses about its function and molecular targets. researchgate.netmtoz-biolabs.com
Quantitative Method Development for Lignan (B3055560) Quantification in Research Samples (e.g., UPLC-MS/MS)
For pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, a robust and sensitive quantitative method is required. jst.go.jp Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity. lcms.czmeasurlabs.com
A sensitive and accurate LC-ESI-MS/MS method has been specifically developed and validated for the determination of this compound (HJA) in rat plasma. nih.gov This method employs a simple liquid-liquid extraction for sample preparation, followed by analysis using UPLC-MS/MS. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and a specific product ion is then monitored. nih.gov This two-stage filtering process provides very high selectivity and reduces background noise, allowing for very low detection limits. lcms.cz
For the this compound assay, the lower limit of quantification (LLOQ) was determined to be 0.50 ng/mL in just 50 μL of rat plasma, demonstrating the method's high sensitivity. nih.gov This validated method was successfully applied to a pharmacokinetic study of HJA in rats. nih.gov
| Parameter | Specification for this compound (HJA) Quantification nih.gov |
| Instrumentation | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Chromatography Column | Agilent Zorbax-C18 (2.1 mm × 50 mm, 3.5 μm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard (IS) | Buspirone |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Biological Matrix | Rat Plasma |
Bioanalytical Method Validation for Preclinical Studies
Before a quantitative method, such as the UPLC-MS/MS assay for this compound, can be used to generate data for preclinical studies, it must undergo a rigorous validation process. who.intaustinpublishinggroup.com Bioanalytical method validation ensures the reliability, reproducibility, and accuracy of the analytical data. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. europa.eumoh.gov.bw
Full validation of a bioanalytical method involves assessing several key parameters: who.intnih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov
Accuracy: The closeness of the measured concentration values to the true nominal value. It is typically expressed as a percentage of the nominal value. nih.gov
Precision: The degree of scatter or agreement between a series of measurements of the same sample. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov
Linearity and Range: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov The standard curve should consist of a minimum of six non-zero concentration levels. europa.eu
Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the HJA method, this was 0.50 ng/mL. nih.gov
Recovery: The efficiency of the extraction process, comparing the amount of analyte extracted from the biological matrix to the actual amount present.
Stability: The chemical stability of the analyte in the biological matrix under various conditions that it may experience during the study, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. jst.go.jp
Successful validation demonstrates that the analytical method is fit for its intended purpose and that the data it generates, for instance in pharmacokinetic studies, is reliable for decision-making in the research and development process. austinpublishinggroup.comraps.org
| Validation Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness of determined value to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). europa.eu |
| Precision | Scatter between replicate measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). europa.eu |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks should be <20% of the LLOQ response. europa.eu |
| Linearity | Correlation between concentration and instrument response. | Correlation coefficient (r²) should be ≥ 0.99. |
| Stability | Analyte concentration remains consistent under various storage and handling conditions. | Mean concentration should be within ±15% of the initial concentration. |
Future Perspectives and Emerging Research Directions
Identification of Novel Molecular Targets and Pathways
Initial studies have demonstrated the cytotoxic effects of 6'-Hydroxyjusticidin A and related compounds on various cancer cell lines. ijrap.netstuartxchange.org However, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still evolving. Future research will likely focus on identifying the specific proteins and cellular pathways that this compound interacts with to exert its biological effects.
Recent research on similar natural products has highlighted the importance of targeting key signaling pathways involved in cancer progression. waocp.org For instance, the PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell proliferation and survival and are common targets for anticancer agents. waocp.orgfrontiersin.orgmdpi.com Investigating the effect of this compound on these and other pathways, such as those involved in apoptosis (cell death) and angiogenesis (blood vessel formation), will be crucial. waocp.org Techniques like kinase inhibition assays can be employed to screen for specific enzyme targets. researchgate.net Furthermore, exploring its potential antiviral mechanisms is another promising avenue, as many natural products exhibit broad-spectrum biological activities. unpad.ac.idfrontiersin.org
Rational Design and Synthesis of Next-Generation Analogues with Improved Efficacy
Building upon the natural scaffold of this compound, the rational design and synthesis of novel analogues offer a promising strategy to enhance its therapeutic properties. rsc.orgnih.gov By modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. The total synthesis of this compound has already been accomplished, providing a foundation for creating these new derivatives. nih.gov
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these next-generation compounds. nih.gov For example, the synthesis of various lignan (B3055560) and neolignan natural products has demonstrated the feasibility of creating diverse chemical structures with potential biological activities. wjbphs.com This approach could lead to the development of analogues with enhanced anticancer or antiviral efficacy. rsc.orgnih.gov
Integration of Multi-Omics Technologies in Mechanistic Research
To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics technologies is essential. uv.esmdpi.com These approaches, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), can provide a comprehensive snapshot of the molecular changes induced by the compound. frontlinegenomics.com
By analyzing the transcriptome, researchers can identify which genes are up- or down-regulated in response to treatment, offering insights into the affected pathways. frontlinegenomics.com Proteomics can reveal changes in protein levels and post-translational modifications, which are often the direct targets of drug action. Metabolomics can uncover alterations in cellular metabolism, a hallmark of many diseases, including cancer. frontlinegenomics.com The application of these technologies has been successful in elucidating the complex mechanisms of other diseases and can be similarly applied to research on this compound. mdpi.comnih.gov
Development of Advanced Delivery Systems for In Vitro and In Vivo Research
A significant challenge in the therapeutic application of many natural products is their poor solubility and bioavailability. nih.govjneonatalsurg.com Advanced drug delivery systems can overcome these limitations, enhancing the compound's efficacy and enabling targeted delivery to specific tissues or cells. utilitarianconferences.comsaapjournals.org
Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, are a particularly promising approach. jneonatalsurg.comsaapjournals.orgopenaccessjournals.com These carriers can encapsulate this compound, protecting it from degradation and facilitating its transport to the target site. jneonatalsurg.com Surface modification of these nanoparticles can further enhance targeting, leading to improved therapeutic outcomes and reduced side effects. jneonatalsurg.com The development of such systems will be critical for advancing this compound from preclinical studies to potential clinical applications. nih.gov
Collaborative Research Initiatives in Natural Product Drug Discovery
The journey of a natural product from discovery to a potential therapeutic agent is a complex and multidisciplinary endeavor. iiarjournals.orgfrontiersin.org Collaborative research initiatives are therefore vital for accelerating progress in this field. nih.gov These collaborations bring together experts in natural product chemistry, pharmacology, molecular biology, and clinical research to tackle the various challenges in drug discovery and development. iiarjournals.org
Q & A
Q. What chromatographic techniques are recommended for isolating 6'-Hydroxyjusticidin A from natural matrices, and how can purity be validated?
- Methodology : High-speed counter-current chromatography (HSCCC) is effective for isolating structurally similar lignans like Justicidin B and C due to its ability to separate polar compounds without irreversible adsorption . For purity validation, combine HPLC (≥98% purity threshold) with NMR and mass spectrometry (MS) to confirm structural integrity and rule out co-eluting impurities .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodology : Store lyophilized powder at -20°C for long-term stability (3 years) and dissolved stock solutions at -80°C for 6 months to prevent degradation. Avoid freeze-thaw cycles by aliquoting solvents. Stability data should be cross-validated using accelerated degradation studies under varying pH and temperature conditions .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- Methodology : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign hydroxyl and aryl proton signals, distinguishing it from analogs like 6'-Hydroxyjusticidin C. UV-Vis spectroscopy can identify conjugated systems, while high-resolution MS confirms the molecular formula (e.g., CHO) .
Q. What are the standard protocols for quantifying this compound in plant extracts?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Validate the method using spike-and-recovery experiments to assess matrix interference. Calibration curves (linearity: R ≥0.99) should cover 0.1–100 µg/mL, with LOD/LOQ determined via signal-to-noise ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
Source variability : Compare extraction protocols (e.g., solvent polarity, temperature) and plant origins, as these influence compound yield and co-extracted metabolites .
Assay conditions : Replicate studies under standardized conditions (e.g., cell lines, exposure time). For cytotoxic activity, ensure consistent use of positive controls (e.g., doxorubicin) and normalization to cell viability assays (MTT/XTT) .
Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and meta-analyses to aggregate findings across studies .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Synthetic modifications : Introduce substituents (e.g., methylation of hydroxyl groups) and compare bioactivity using in silico docking (e.g., AutoDock Vina) and in vitro assays.
- Control groups : Include parent compound and analogs (e.g., Justicidin A, 6'-Hydroxyjusticidin C) to isolate the impact of specific functional groups .
- Data interpretation : Use molecular dynamics simulations to correlate structural flexibility with activity .
Q. How can researchers validate the specificity of this compound in target-binding assays?
- Methodology :
Competitive binding assays : Use radiolabeled or fluorescent probes to measure displacement kinetics (K values).
Off-target screening : Profile against panels of related receptors/enzymes (e.g., kinase families) to assess selectivity.
Negative controls : Include structurally similar but inactive analogs to rule out nonspecific binding .
Q. What strategies mitigate batch-to-batch variability in this compound isolation for reproducible pharmacological studies?
- Methodology :
- Standardized extraction : Fix parameters like solvent ratio (e.g., 70% ethanol), extraction time (≥48 hrs), and temperature (25°C).
- Quality control : Implement LC-MS fingerprinting for each batch to monitor key biomarkers (e.g., retention time, ion fragments).
- Inter-laboratory validation : Share samples with collaborating labs to harmonize protocols and reduce technical variability .
Methodological Frameworks
- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research objectives and the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
- Data analysis : Use tools like GraphPad Prism for nonlinear regression and Principal Component Analysis (PCA) to identify multivariate trends in bioactivity datasets .
- Ethical compliance : Adhere to ISO 9001 standards for chemical handling and ensure institutional review board (IRB) approval for studies involving biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
